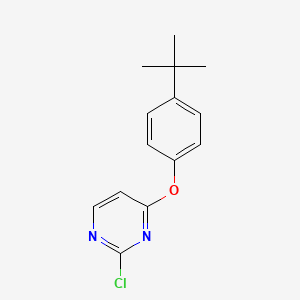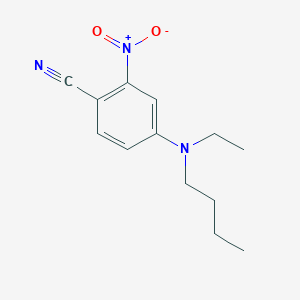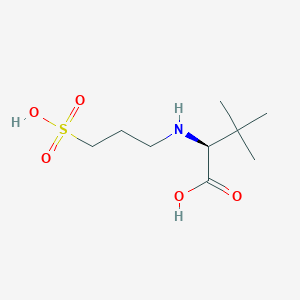![molecular formula C10H7NO3 B12531917 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one CAS No. 675616-73-6](/img/structure/B12531917.png)
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and have been widely studied for their medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one typically involves the condensation of salicylaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which then cyclizes to form the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various coumarin derivatives with potential biological activities.
Biology: Studied for its role in inhibiting enzymes and interacting with biological macromolecules.
Medicine: Investigated for its potential as an anticoagulant, anticancer, and antimicrobial agent.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mécanisme D'action
The mechanism of action of 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
- 4-[(Hydroxyimino)methyl]benzoic acid
- 2-[(Hydroxyimino)methyl]imidazole
- 3,4,5-trihydroxy-2-[(hydroxyimino)methyl]benzoic acid
Comparison:
- 4-[(Hydroxyimino)methyl]benzoic acid: Similar in structure but lacks the coumarin backbone, leading to different biological activities.
- 2-[(Hydroxyimino)methyl]imidazole: Contains an imidazole ring instead of a benzopyran, affecting its reactivity and applications.
- 3,4,5-trihydroxy-2-[(hydroxyimino)methyl]benzoic acid: Possesses additional hydroxyl groups, enhancing its antioxidant properties .
7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one stands out due to its unique coumarin structure, which imparts a wide range of biological activities and applications in various fields.
Propriétés
Numéro CAS |
675616-73-6 |
|---|---|
Formule moléculaire |
C10H7NO3 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
7-(hydroxyiminomethyl)chromen-2-one |
InChI |
InChI=1S/C10H7NO3/c12-10-4-3-8-2-1-7(6-11-13)5-9(8)14-10/h1-6,13H |
Clé InChI |
DHLZAIWLWKDPJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)

![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)

![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)

silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
